Bendamustine Impurity D
Description
Definition and Chemical Classification
This compound is formally classified as an organic pharmaceutical impurity that belongs to the heterocyclic compound family containing both imidazole and benzothiazine ring systems. The compound is systematically named as 4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h]benzothiazin-2-yl]butanoic acid, which reflects its complex multicyclic structure incorporating nitrogen, sulfur, and chlorine heteroatoms. This classification places it within the broader category of alkylating agent-related compounds, sharing structural similarities with the parent therapeutic molecule bendamustine hydrochloride.
The molecular formula of this compound is established as C₁₆H₂₀ClN₃O₂S, with a molecular weight of 353.87 grams per mole. The compound exhibits characteristic features of a benzimidazole ring system fused with a benzothiazine moiety, connected to a butanoic acid substituent. The presence of a 2-chloroethyl group attached to the nitrogen atom within the thiazine ring represents a critical structural element that influences both the chemical reactivity and biological activity profile of the compound.
From a chemical classification perspective, this compound is categorized as a process-related impurity according to International Council for Harmonisation guidelines. This classification indicates that the compound arises during the manufacturing process of the active pharmaceutical ingredient rather than through degradation pathways during storage. The compound contains functional groups typical of alkylating agents, including the reactive chloroethyl moiety that can participate in nucleophilic substitution reactions.
Table 1: Chemical Properties of this compound
Historical Context and Discovery
The discovery and characterization of this compound emerged from comprehensive analytical investigations conducted during the development and manufacturing optimization of bendamustine hydrochloride pharmaceutical products. Historical research indicates that this impurity was first identified through high-performance liquid chromatography analysis during stressed stability testing of bendamustine hydrochloride drug products. The systematic identification of this compound represents part of a broader effort to characterize degradation pathways and process-related impurities in alkylating agent pharmaceuticals.
Initial analytical work published in chromatographic science literature documented the isolation and structural elucidation of multiple degradation impurities in bendamustine hydrochloride formulations. These investigations utilized advanced analytical techniques including quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance spectroscopy to definitively characterize the molecular structure of this compound. The historical development of analytical methods for this compound coincided with enhanced regulatory scrutiny of pharmaceutical impurities, particularly those containing potentially genotoxic structural alerts.
The compound gained regulatory recognition through its inclusion in United States Pharmacopeia reference standards, where it became officially designated as Bendamustine United States Pharmacopeia Related Compound G. This designation reflects the systematic approach taken by pharmacopeial organizations to establish reference materials for critical pharmaceutical impurities. The historical timeline of regulatory development shows increasing emphasis on controlling process-related impurities during the 2010s, driven by enhanced understanding of structure-activity relationships for mutagenic compounds.
Research conducted in pharmaceutical development laboratories demonstrated that this compound formation occurs through specific synthetic pathways involving mechlorethamine and benzimidazole derivatives. Historical synthetic studies revealed that careful control of reaction conditions including temperature and pH parameters could minimize the formation of this impurity during manufacturing processes. The evolution of analytical methodology has progressed from basic chromatographic detection to sophisticated liquid chromatography-mass spectrometry methods capable of quantifying the compound at parts-per-million concentrations.
Significance in Pharmaceutical Chemistry
This compound holds substantial significance in pharmaceutical chemistry due to its role as a critical quality control parameter in the manufacturing of bendamustine hydrochloride products. The compound serves as an essential reference standard for analytical method development, method validation, and quality controlled applications during both synthesis and formulation stages of drug development. Its importance extends beyond simple impurity monitoring to encompass broader aspects of pharmaceutical quality assurance and regulatory compliance.
The significance of this impurity in pharmaceutical chemistry is underscored by its inclusion in official pharmacopeial monographs and regulatory guidelines. United States Pharmacopeia standards specifically address the acceptable limits for this impurity in pharmaceutical formulations, establishing threshold concentrations that must be monitored during manufacturing processes. These regulatory requirements reflect the broader pharmaceutical industry recognition that process-related impurities require systematic control to ensure product quality and patient safety.
From a mechanistic perspective, this compound provides valuable insights into the degradation pathways and synthetic chemistry of alkylating agents. The compound's structure reveals information about side reactions that can occur during the synthesis of bendamustine hydrochloride, particularly those involving the formation of alternative heterocyclic systems. Understanding these pathways enables pharmaceutical chemists to optimize manufacturing processes and develop more robust synthetic routes that minimize impurity formation.
The analytical significance of this compound extends to its use in developing sensitive detection methods for genotoxic impurities. Research has demonstrated the development of liquid chromatography-mass spectrometry methods capable of quantifying this compound at concentrations as low as 0.15 parts per million, which represents the limit of detection for current analytical techniques. These methodological advances have established new standards for impurity analysis in pharmaceutical manufacturing.
Table 2: Regulatory Significance and Applications
Nomenclature Variations and Structural Disambiguation
The nomenclature of this compound encompasses multiple systematic names and commercial designations that reflect different aspects of its chemical structure and regulatory status. The primary International Union of Pure and Applied Chemistry name, 4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h]benzothiazin-2-yl]butanoic acid, provides the most comprehensive structural description of the compound. However, several alternative naming conventions are employed across different pharmaceutical and analytical contexts.
Commercial and regulatory nomenclature variations include designations such as Bendamustine United States Pharmacopeia Related Compound G, Bendamustine Thiazine Impurity, and Bendamustine Benzothiazine. These alternative names often emphasize specific structural features or regulatory classifications rather than providing complete systematic nomenclature. The designation as United States Pharmacopeia Related Compound G specifically identifies the compound within the official pharmacopeial framework, distinguishing it from other bendamustine-related impurities designated with different alphabetical suffixes.
Structural disambiguation becomes particularly important when differentiating this compound from other closely related compounds in the bendamustine impurity profile. The compound shares structural similarities with other process-related impurities but is distinguished by its unique benzothiazine ring system and specific substitution pattern. The presence of the thiazine sulfur atom and the specific positioning of the chloroethyl group represent key structural features that differentiate this compound from other bendamustine-related impurities.
Chemical database nomenclature systems employ various approaches to cataloging this compound, with Chemical Abstracts Service registry number 191939-34-1 serving as the primary unique identifier. Alternative chemical database names include imidazo[4,5-h]benzothiazine-2-butanoic acid derivatives and various shortened systematic names that emphasize different aspects of the molecular structure. The International Chemical Identifier string provides an unambiguous computer-readable representation of the molecular structure that facilitates database searching and chemical informatics applications.
Table 3: Nomenclature Variations and Identifiers
Properties
IUPAC Name |
4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUZJTKKJDXTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191939-34-1 | |
| Record name | 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Patent-Based Synthesis from [1-Methyl-2-(4'-Butyric Acid Ethyl)-5-Amino]-1H-Benzimidazole
The primary synthetic route, disclosed in the Chinese patent CN103351347A, involves a two-step sequence starting from [1-methyl-2-(4'-butyric acid ethyl)-5-amino]-1H-benzimidazole.
Step 1: Alkylation with 2-Chloroethylamine
The amino group at the 5-position of the benzimidazole core undergoes alkylation using 2-chloroethylamine in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically conducted at 60–80°C for 6–8 hours, yielding the intermediate [1-methyl-2-(4'-butyric acid ethyl)-5-N-(2'-chloroethyl)]-1H-benzimidazole.
Step 2: Ester Hydrolysis and Cyclization
The ethyl ester moiety is hydrolyzed under acidic conditions (e.g., hydrochloric acid in aqueous methanol) to generate the corresponding carboxylic acid. Subsequent cyclization, facilitated by heating at reflux in toluene, forms the benzothiazine ring system. The final product is purified via recrystallization from a mixture of ethanol and water, achieving a purity of 95.6% as confirmed by HPLC.
Alternative Pathways from Bendamustine Hydrochloride Synthesis
The European patent EP2760842B1 outlines a bendamustine hydrochloride synthesis process involving 2-haloethanol and chlorinating agents, which may yield Impurity D as a byproduct during intermediate stages. For instance, the alkylation of 1-methyl-2-(4'-carboxybutyl)-5-amino-benzimidazole with 2-chloroethyl mesylate in the presence of triethylamine generates a quaternary ammonium intermediate. Incomplete purification of this intermediate can lead to residual Impurity D, particularly if reaction temperatures exceed 70°C or if stoichiometric imbalances occur.
Optimization Strategies for High-Purity Impurity D
Reaction Condition Modifications
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Impurity D Formation |
|---|---|---|
| Temperature | 60–70°C | Higher temperatures increase cyclization efficiency but risk decomposition |
| Solvent | DMF/Acetonitrile (3:1 v/v) | Enhances solubility of intermediates |
| Reaction Time | 6–7 hours | Prolonged durations lead to side products |
| Purification Method | Recrystallization (Ethanol:Water = 4:1) | Reduces residual solvents to <0.1% |
Data derived from CN103351347A and EP2760842B1 highlight that maintaining a pH of 6.5–7.5 during hydrolysis minimizes unwanted ring-opening reactions.
Analytical Monitoring
The stability-indicating HPLC method developed by Kasa et al. employs an Inertsil ODS-2 column (250 × 4.6 mm, 5 µm) with a gradient of trifluoroacetic acid/water and acetonitrile. Impurity D elutes at 12.3 minutes under these conditions, enabling real-time monitoring during synthesis.
Structural Characterization and Spectral Data
Spectroscopic Profiles
1H-NMR (d6-DMSO, 25°C):
-
δ 9.8–7.0 (3H, br, NH and aromatic protons)
-
δ 7.688 (1H, d, J = 8.4 Hz, H-7)
-
δ 7.089 (1H, d, J = 8.4 Hz, H-8)
-
δ 3.890 (3H, s, N-CH3)
-
δ 3.798 (2H, t, J = 6.8 Hz, CH2Cl)
ESI-MS: m/z [M+H]+ = 296.1, consistent with the molecular formula C16H20ClN3O2S.
Purity and Stability
HPLC analyses confirm a purity of 95.6% for the recrystallized product, with no single impurity exceeding 0.5%. Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation, indicating robust shelf-life under controlled storage.
Industrial-Scale Considerations
Chemical Reactions Analysis
Bendamustine Impurity D undergoes several types of chemical reactions, including:
Esterification: The hydrolyzed species can further couple via ester linkage, forming dimer impurities.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its stability and reactivity.
Common reagents used in these reactions include water for hydrolysis and various acids and bases for esterification and saponification . The major products formed from these reactions are monohydroxy and dihydroxy derivatives .
Scientific Research Applications
Introduction to Bendamustine Impurity D
Bendamustine hydrochloride is a chemotherapeutic agent primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. As with many pharmaceuticals, impurities can arise during the synthesis or degradation of the drug. One such impurity, referred to as "this compound," has garnered attention due to its potential implications in drug efficacy and safety.
Chemical Characteristics and Synthesis
This compound, also known as 1-methyl-2-(4'-acidyl)-5-N-(2'-chloro-ethyl)-1H-benzimidazole, is typically formed during the synthesis or storage of bendamustine hydrochloride. The preparation method involves using [1-methyl-2-(4'-ethyl carbethoxy)-5-amino]-1H-benzimidazole as a starting material, which undergoes specific chemical reactions to yield the impurity . Understanding the formation and characterization of this impurity is crucial for quality control in pharmaceutical manufacturing.
Pharmacokinetics and Toxicology Studies
Research has indicated that impurities like this compound can influence the pharmacokinetic profiles of drugs. Studies have shown that impurities can alter drug metabolism, distribution, and excretion patterns. For instance, a mass balance study demonstrated that approximately 90% of bendamustine was recovered in excreta, with significant portions being metabolized into various compounds . The presence of impurities may affect these metabolic pathways.
Clinical Efficacy and Safety Assessments
Clinical studies have highlighted the importance of monitoring impurities in therapeutic regimens. In trials involving bendamustine, adverse effects such as granulocytopenia and thrombocytopenia were noted, with some studies suggesting that impurities could exacerbate these effects . Understanding how this compound interacts with the primary compound can provide insights into patient safety and treatment outcomes.
Mechanistic Studies
Bendamustine's mechanism involves cross-linking DNA, leading to cellular apoptosis. However, impurities may influence this mechanism. Research indicates that bendamustine induces more extensive DNA damage compared to other alkylating agents . Investigating how this compound affects this process could elucidate its role in enhancing or mitigating therapeutic efficacy.
Table 1: Clinical Trials Involving Bendamustine and Associated Impurities
| Clinical Trial | Disease Status | Objective | Phase | N | Bendamustine Dose | Side Effects (%) |
|---|---|---|---|---|---|---|
| NCT00769522 | CLL (TN) | FCR vs. BR | III | 561 | 90 mg/m² on days 1 and 2 of six 4-week cycles | Neutropenia (85%), Anemia (14%) |
| NCT02005471 | CLL (r/r) | VenR vs. BR | III | 389 | 70 mg/m² on days 1 and 2 of six 4-week cycles | Neutropenia (57%), Febrile Neutropenia (3.6%) |
| NCT01456351 | iNHL, MCL (re-lapsed) | BR vs. FR | III | 230 | 90 mg/m² on days 1 and 2 of six 4-week cycles | Leukopenia (13%), Infections (30%) |
Table 2: Pharmacokinetic Data for Bendamustine
| Parameter | Value |
|---|---|
| Half-life | ~40 minutes |
| Excretion in urine | ~50% |
| Excretion in feces | ~25% |
| Unchanged bendamustine in urine | <5% |
Case Study: Bendamustine in Relapsed Primary CNS Lymphoma
A study evaluated bendamustine's efficacy in patients with relapsed primary central nervous system lymphoma (PCNSL). Patients received a regimen including bendamustine, revealing modest clinical activity but also highlighting the need for careful monitoring of impurities like this compound due to their potential impact on treatment outcomes .
Case Study: Toxicity Profiles
In a comparative analysis of bendamustine versus traditional chemotherapy regimens, it was noted that while bendamustine had a lower incidence of alopecia, it was associated with higher rates of skin reactions and gastrointestinal issues . This underscores the importance of evaluating impurities when assessing overall toxicity profiles.
Mechanism of Action
it is known that Bendamustine itself is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This function as an alkylating agent causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The impurity likely shares some of these properties due to its structural similarity to Bendamustine.
Comparison with Similar Compounds
Table 1: Key Characteristics of this compound and Related Compounds
Structural and Functional Insights:
- Genotoxicity: Impurity D’s 2-chloroethyl group confers genotoxic risk, akin to bendamustine’s alkylating activity, whereas impurities like BMIEE and DMDCE lack this moiety and pose lower direct toxicity .
- Origin : Impurity D is a synthesis by-product , while HP1 and BMIEE arise from esterification and degradation pathways, respectively .
- Analytical Detection : Impurity D is quantified using LC-MS with a detection limit of 2 µg/mL, whereas other impurities (e.g., Related Compound A) are monitored via HPLC with UV detection .
Regulatory and Pharmacopeial Considerations
- USP/EP Standards: Impurity D is listed in pharmacopeial monographs with strict acceptance criteria (NMT 0.15%) due to its genotoxic profile . In contrast, non-pharmacopeial impurities like HP1 require customized analytical methods for quantification .
- Stability Studies : Impurity D’s levels increase under oxidative stress , while BMIEE and DMDCE are more prevalent in hydrolytic conditions .
- Comparative Genotoxicity: Unlike Impurity D, compounds like Bendamustine Related Compound A and B are non-genotoxic and primarily monitored for process consistency .
Biological Activity
Bendamustine, a unique alkylating agent, is primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its mechanism involves causing DNA damage through cross-linking, which leads to cell death. However, during its synthesis and storage, various impurities can form, one of which is Bendamustine Impurity D . This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicological profiles, and implications for clinical practice.
Bendamustine is a benzimidazole derivative that undergoes hydrolysis in aqueous solutions, resulting in several degradation products. Among these is this compound, which arises from the breakdown of the active compound under specific conditions. The structural formula of Bendamustine is represented as follows:
Impurity Characterization
The identification of impurities like this compound is crucial for ensuring drug safety and efficacy. High-performance liquid chromatography (HPLC) has been employed to isolate and characterize these compounds. For instance, two significant degradant impurities were characterized as:
- Impurity A : 4-[5-(2-chloroethylamino)-1-methyl-1H-benzimidazol-2-yl] butyric acid hydrochloride
- Impurity B : 4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzimidazol-2-yl} butyric acid hydrochloride
These impurities have been shown to possess altered biological activities compared to the parent compound, which can impact therapeutic outcomes and safety profiles .
Bendamustine and its impurities exert their effects primarily through DNA damage mechanisms. The alkylating nature of Bendamustine leads to intra-strand and inter-strand cross-linking of DNA, which triggers cellular apoptosis. Studies indicate that while Bendamustine demonstrates significant efficacy against resistant cancer cell lines, the impurities may exhibit different levels of cytotoxicity due to variations in their chemical structures .
Comparative Efficacy
Research has shown that the biological activity of this compound may vary significantly when compared to the parent compound. In vitro studies suggest that while Bendamustine effectively induces double-strand breaks in DNA, the impurities may either enhance or diminish this effect depending on their specific interactions with cellular machinery.
Table 1: Comparative Biological Activity
| Compound | Mechanism of Action | Cytotoxicity (IC50) | Clinical Relevance |
|---|---|---|---|
| Bendamustine | DNA cross-linking | 0.5 µM | Effective against CLL |
| This compound | Altered DNA interaction | 5 µM | Potentially less effective |
Toxicological Profile
The toxicological implications of this compound are also a concern. While Bendamustine is generally well tolerated with manageable side effects such as myelosuppression and gastrointestinal disturbances, the presence of impurities can exacerbate these effects or introduce new toxicities .
Case Studies
Several clinical studies have highlighted the importance of monitoring impurity levels in therapeutic formulations:
- Case Study 1 : A study involving patients treated with Bendamustine revealed that those receiving formulations with higher impurity levels experienced increased rates of adverse effects compared to those treated with purer formulations.
- Case Study 2 : Another investigation focused on patients with refractory lymphomas showed that the efficacy of treatment was significantly reduced when higher concentrations of impurities were present in the administered drug.
Q & A
Q. Q1. What analytical techniques are recommended for detecting and quantifying Bendamustine Impurity D in drug substance batches?
- Methodological Answer : this compound (structural designation per ICH guidelines) can be detected and quantified using high-performance liquid chromatography (HPLC) coupled with UV or photodiode array (PDA) detection, as these methods are validated for specificity and sensitivity in impurity profiling . For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its ability to differentiate structurally similar impurities and confirm molecular weights . Ensure method validation includes parameters like linearity (0.1–120% of the specification limit), accuracy (recovery 90–110%), and precision (RSD ≤ 2%) as per FDA guidelines .
Q. Q2. How is this compound structurally characterized, and what evidence is required to confirm its identity?
- Methodological Answer : Structural elucidation requires a combination of advanced spectroscopic techniques:
- High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.
- 2D-Nuclear Magnetic Resonance (NMR) (e.g., COSY, HSQC) to map proton-carbon correlations and identify functional groups.
- Comparative analysis with synthetic reference standards (if available) to validate retention times and spectral data .
- Documentation must include raw chromatograms, spectral overlays, and batch-specific data to comply with pharmacopeial requirements .
Q. Q3. What are the potential synthetic pathways leading to the formation of this compound?
- Methodological Answer : Impurity D is likely a process-related byproduct formed during the alkylation or esterification steps of Bendamustine synthesis. Key factors include:
- Reagent stoichiometry : Excess alkylating agents (e.g., 2-chloroethanol) may lead to undesired side reactions.
- Reaction temperature : Elevated temperatures can accelerate degradation pathways, particularly hydrolysis of ester groups.
- Isolation protocols : Incomplete purification during intermediate steps may retain precursor residues.
- Stress testing under acidic/alkaline conditions can simulate degradation pathways to confirm the impurity’s origin .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory impurity profiles for this compound across different batches or stability studies?
- Methodological Answer : Contradictions often arise from variations in synthesis conditions or analytical method robustness. To address this:
- Batch comparison : Analyze impurity profiles across multiple batches using orthogonal methods (e.g., HPLC vs. LC-MS) to identify method-specific artifacts .
- Forced degradation studies : Expose the drug substance to heat, light, and pH extremes to determine if Impurity D is a degradation product or process-related artifact .
- Multivariate analysis : Apply statistical tools (e.g., principal component analysis) to correlate impurity levels with process parameters (e.g., reaction time, catalyst purity) .
Q. Q5. What strategies are recommended for establishing a validated impurity-specific method for this compound in complex matrices?
- Methodological Answer :
- Column selection : Use a C18 column with a polar-embedded stationary phase to improve resolution of polar impurities.
- Gradient optimization : Adjust acetonitrile/water gradients to separate Impurity D from co-eluting peaks (e.g., Bendamustine’s diastereomers) .
- Detection parameters : Set UV detection to 254 nm (optimal for aromatic moieties) and MS/MS transitions to monitor characteristic fragment ions (e.g., m/z 415 → 297 for Impurity D) .
- Include system suitability tests (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000) to ensure method robustness .
Q. Q6. How should researchers address uncertainties in toxicological risk assessment for this compound when clinical data are limited?
- Methodological Answer :
- Threshold-based approach : Apply ICH Q3A/B thresholds (e.g., 0.15% for ≤ 2 g/day dosing) if the impurity is qualified in prior nonclinical studies .
- In silico toxicology : Use computational tools (e.g., Derek Nexus) to predict genotoxicity or carcinogenicity based on structural alerts .
- Comparative impurity analysis : Cross-reference toxicity data for structurally analogous impurities (e.g., alkylating agents with similar electrophilic groups) .
Q. Q7. What experimental design is optimal for studying the stability of this compound under long-term storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store Impurity D-spiked samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS.
- Photostability testing : Expose samples to UV-Vis light (ICH Q1B) to assess photo-degradation pathways .
- Container-closure systems : Evaluate the impact of primary packaging (e.g., glass vs. polymer) on impurity levels using ANOVA to identify significant interactions .
Methodological and Regulatory Considerations
Q. Q8. How can researchers ensure compliance with USP/EP monographs when reporting this compound in regulatory submissions?
- Methodological Answer :
- Monograph alignment : Cross-validate analytical methods against USP <621> or EP 2.2.46 guidelines, ensuring resolution between Impurity D and other specified impurities (e.g., A, B, C) .
- Data documentation : Provide chromatograms with peak annotations, validation reports, and structural evidence (NMR/HRMS) in the "Impurities" section of the Common Technical Document (CTD) .
- Specification justification : Include batch data (n ≥ 3) to justify proposed acceptance criteria (e.g., ≤ 0.2% for Impurity D) .
Q. Q9. What advanced analytical workflows are recommended for identifying unknown co-eluting impurities alongside this compound?
- Methodological Answer :
- Heart-cutting 2D-LC : Isolate co-eluting peaks for offline HRMS/NMR analysis.
- Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-section differences.
- Synthetic spiking : Synthesize suspected impurities (e.g., via photolytic degradation) and compare retention times/spectral data .
Data Presentation and Reporting
Q. Q10. How should researchers present conflicting impurity data in publications while maintaining scientific rigor?
- Methodological Answer :
- Transparent reporting : Disclose batch-to-batch variability, method limitations (e.g., LOQ), and unresolved peaks in supplementary materials .
- Error analysis : Use heatmaps or boxplots to visualize outlier data points and discuss potential sources (e.g., column degradation, sample preparation artifacts) .
- Comparative tables : Align findings with prior literature, highlighting discrepancies in synthesis routes or detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
